6-(Difluoromethoxy)pyridin-3-ol is a versatile building block in organic synthesis, particularly in the construction of complex molecules with biological activity []. Its structure allows for diverse chemical modifications, making it valuable for exploring structure-activity relationships in drug discovery.
While the specific synthesis of 6-(Difluoromethoxy)pyridin-3-ol is not detailed in the provided literature, its presence within a larger molecule (3-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-1-[6-(difluoromethoxy)pyridin-3-yl]urea) suggests common organic synthesis methods like nucleophilic substitution or coupling reactions may be employed [].
6-(Difluoromethoxy)pyridin-3-ol acts as a weak inverse agonist/antagonist of the type 1 cannabinoid receptor (CB1R) []. This mechanism is relevant to its potential therapeutic effects on metabolic syndrome, as CB1R antagonism has been associated with improved appetite regulation, energy balance, lipid metabolism, insulin sensitivity, and β-cell function []. Notably, its limited brain exposure makes it a promising candidate for minimizing psychiatric side effects often associated with centrally acting CB1R antagonists [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: